molecular formula C9H13BrN2 B1294168 5-Bromo-4-pentylpyrimidine CAS No. 951884-34-7

5-Bromo-4-pentylpyrimidine

Cat. No.: B1294168
CAS No.: 951884-34-7
M. Wt: 229.12 g/mol
InChI Key: BOKJNBADLRQINQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-pentylpyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for selective bromination at the 5-position of the pyrimidine ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-pentylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as ethanol or toluene.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: Hydrogenated pyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-pentylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-pentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The bromine atom and the pentyl group contribute to its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways involving the inhibition of key enzymes and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-pentylpyrimidine is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties and biological activities. The longer alkyl chain can influence the compound’s lipophilicity, membrane permeability, and overall reactivity compared to its shorter-chain or unsubstituted analogs.

Properties

IUPAC Name

5-bromo-4-pentylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-5-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKJNBADLRQINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650041
Record name 5-Bromo-4-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-34-7
Record name 5-Bromo-4-pentylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-pentylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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